molecular formula C26H36O11 B147204 2-Deacetyl-5-decinnamatetaxagifine CAS No. 135996-82-6

2-Deacetyl-5-decinnamatetaxagifine

Cat. No. B147204
M. Wt: 524.6 g/mol
InChI Key: HOVZKJLKUYBNDD-DELXVENHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deacetyl-5-decinnamatetaxagifine (DTX-3) is a natural taxane diterpene isolated from the bark of the yew tree Taxus chinensis. It has gained significant attention in the field of cancer research due to its potent anticancer activity against various types of cancer cells.

Scientific Research Applications

Taxane Derivatives in Medicinal Chemistry

2-Deacetyl-5-decinnamatetaxagifine is identified as one of the novel taxane diterpenes isolated from the leaves and stems of Taxus chinensis. This discovery contributes to the broader understanding of taxane derivatives in medicinal chemistry. Taxanes are known for their significant therapeutic potential, particularly in cancer treatment (Zhang, Wiedenfeld, & Röder, 1991).

Role in Histone Deacetylation

Histone deacetylation is a crucial process in regulating gene expression and cellular functions. Studies on various compounds including 2-Deacetyl-5-decinnamatetaxagifine have provided insights into the roles and mechanisms of histone deacetylases (HDACs). These studies help in understanding the molecular frameworks of NAD-dependent histone deacetylation and their implications in genomic silencing and potentially aging (Seto & Yoshida, 2014).

Insights into Deacetylation Mechanisms

Research on melatonin deacetylation, for instance, sheds light on the biochemical mechanisms of deacetylation. Such studies, while not directly focused on 2-Deacetyl-5-decinnamatetaxagifine, provide a background understanding relevant to the compound's potential biochemical pathways and applications (Grace, Cahill, & Besharse, 1991).

Applications in Biomedical Fields

2-Deacetyl-5-decinnamatetaxagifine, through its association with chitin and chitosan, finds its significance in biomedical applications. The deacetylated derivatives of chitin, like chitosan, have been extensively studied for their use in various biomedical applications, such as wound healing, drug delivery, and tissue engineering (Jayakumar, Prabaharan, Nair, & Tamura, 2010).

Potential in Cancer Therapy

The role of compounds like 2-Deacetyl-5-decinnamatetaxagifine in inhibiting HDAC activity has been explored for its therapeutic potential in cancer treatment. The selective inhibition of HDAC, as observed in related compounds, suggests a promising avenue for cancer therapy (Ontoria et al., 2009).

properties

CAS RN

135996-82-6

Product Name

2-Deacetyl-5-decinnamatetaxagifine

Molecular Formula

C26H36O11

Molecular Weight

524.6 g/mol

IUPAC Name

[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate

InChI

InChI=1S/C26H36O11/c1-11-16(30)9-18(35-12(2)27)24(6)19(11)20(32)15-8-17(31)25(7)26(33,23(15,5)10-34-25)22(37-14(4)29)21(24)36-13(3)28/h15-16,18-22,30,32-33H,1,8-10H2,2-7H3/t15-,16-,18-,19-,20+,21-,22-,23-,24+,25+,26-/m0/s1

InChI Key

HOVZKJLKUYBNDD-DELXVENHSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2O)C)C)O)OC(=O)C)OC(=O)C)C)O

SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O

Canonical SMILES

CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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